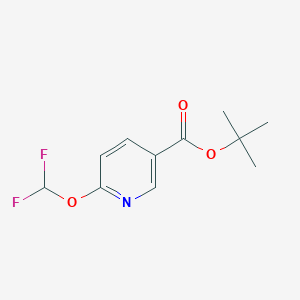

tert-Butyl 6-(difluoromethoxy)nicotinate

Description

Properties

Molecular Formula |

C11H13F2NO3 |

|---|---|

Molecular Weight |

245.22 g/mol |

IUPAC Name |

tert-butyl 6-(difluoromethoxy)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H13F2NO3/c1-11(2,3)17-9(15)7-4-5-8(14-6-7)16-10(12)13/h4-6,10H,1-3H3 |

InChI Key |

YRPCDYFUBUDGNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route from Patent CN114096529A

A recent patent (CN114096529A) provides a robust synthetic process for a related nicotinate compound featuring difluoromethoxy substitution, which can be adapted for tert-Butyl 6-(difluoromethoxy)nicotinate preparation. The key steps are summarized below:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | (R)-methyl 5-bromo-6-(3-hydroxypyrrolidin-1-yl)nicotinate, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, K2CO3, PdCl2(dtbpf), toluene, 50 °C | Suzuki-Miyaura cross-coupling to form methyl 6-((R)-3-hydroxypyrrolidin-1-yl)-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)nicotinate | ~95% conversion, ~54 kg product from 45.6 kg starting material |

| 2 | 4-(chlorodifluoromethoxy)aniline hydrochloride, methyltetrahydrofuran, NaOH, potassium tert-butoxide in THF, toluene, 25 °C | Nucleophilic substitution introducing chlorodifluoromethoxy group, followed by base-mediated reaction | High conversion (>98%), high purity (>96%) |

| 3 | Workup with aqueous sodium chloride, filtration through activated carbon, solvent exchange to isopropanol | Purification and solvent exchange to isolate product | Yield >80% |

This process features high conversion rates and purity, suitable for scale-up and commercial production. The use of potassium carbonate as base and palladium catalyst in toluene is critical for efficient cross-coupling. The chlorodifluoromethoxy group is introduced via nucleophilic substitution under mild conditions to avoid side reactions. The process avoids difficult crystallization and impurity issues seen in prior art.

Esterification and Protection

The tert-butyl ester functionality is typically introduced via esterification of the corresponding nicotinic acid or by using tert-butyl protecting groups during synthesis. Acid-mediated deprotection or hydrogenolysis can be used to remove protecting groups if necessary.

Alternative Synthetic Considerations

- Use of Boronic Esters: Boronic acid pinacol esters are employed as coupling partners in Suzuki reactions to introduce complex substituents on the pyridine ring.

- Bases: Potassium carbonate and potassium tert-butoxide are preferred bases for facilitating coupling and substitution reactions, balancing reactivity and minimizing side products.

- Catalysts: Palladium catalysts such as PdCl2(dtbpf) and Pd(PPh3)4 are effective in promoting cross-coupling with high selectivity and yield.

- Solvents: Toluene, methyltetrahydrofuran, and tetrahydrofuran are commonly used solvents, chosen for their ability to dissolve reactants and maintain reaction control at moderate temperatures.

Research Results and Data Analysis

Reaction Yields and Purity

| Reaction Step | Conversion (%) | Yield (%) | Purity (%) (IPC) |

|---|---|---|---|

| Suzuki Coupling | >95 | ~95 | >96 |

| Nucleophilic Substitution | >98 | >80 | >96 |

These data demonstrate the efficiency and scalability of the synthetic route, with high yields and purities suitable for pharmaceutical and research applications.

Challenges and Solutions

- Crystallization Difficulty: Prior methods faced challenges with crystallization and extraction of intermediates, leading to low sustained yields. The disclosed process overcomes this by optimizing solvent systems and reaction conditions.

- Impurity Control: The process minimizes formation of impurities that are difficult to remove, improving overall product quality.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dtbpf), Pd(PPh3)4 |

| Base | K2CO3, potassium tert-butoxide |

| Solvent | Toluene, methyltetrahydrofuran, tetrahydrofuran |

| Temperature | 25–50 °C |

| Reaction Time | Variable; typically hours until completion |

| Purification | Activated carbon filtration, aqueous washes, solvent exchange |

| Yield | >80% overall |

| Purity | >96% (in-process control) |

Chemical Reactions Analysis

tert-Butyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid .

Scientific Research Applications

tert-Butyl 6-(difluoromethoxy)nicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors and other targets .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The difluoromethoxy group in the target compound provides moderate electron withdrawal compared to stronger effects from Cl/CF₃ () or Br/F (). This balance may optimize stability and reactivity for specific applications, such as protease inhibitor intermediates .

- Lipophilicity : The difluoromethoxy group offers higher lipophilicity than methoxy but lower than trifluoromethyl, impacting membrane permeability and metabolic resistance .

Reactivity in Further Modifications:

- tert-Butyl 6-(difluoromethoxy)nicotinate : The tert-butyl ester acts as a protecting group, removable under acidic conditions (e.g., TFA), while the difluoromethoxy group resists oxidation better than methoxy .

- tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate : The amino and cyano groups enable nucleophilic substitutions or cyclization reactions, useful in heterocyclic drug synthesis.

- tert-Butyl 2-chloro-6-(trifluoromethyl)nicotinate : The Cl substituent facilitates Suzuki couplings or SNAr reactions, leveraging the electron-deficient ring.

Physicochemical Properties

The target compound’s intermediate logP balances solubility and membrane permeability, making it suitable for oral drug development.

Q & A

Q. What are the established synthetic routes for tert-butyl 6-(difluoromethoxy)nicotinate, and what reaction conditions optimize yield and purity?

The synthesis typically involves esterification of 6-(difluoromethoxy)nicotinic acid (CAS 1211535-62-4) with tert-butanol or tert-butyl reagents. A method analogous to the synthesis of 6-fluoro-nicotinic acid tert-butyl ester uses benzene and 2-methyl-propan-2-ol as solvents, with N,N-dimethylformamide di-tert-butyl acetal as a coupling agent. Optimized conditions include refluxing at 80–100°C for 6–12 hours, achieving yields >70% after purification via column chromatography . Purity can be verified via HPLC (>98%) .

Q. How is the molecular structure of tert-butyl 6-(difluoromethoxy)nicotinate characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the ester and difluoromethoxy groups. For example:

- ¹⁹F NMR shows a doublet for the -OCF₂H group at δ -80 to -85 ppm.

- ¹H NMR reveals the tert-butyl singlet at δ 1.3–1.5 ppm and pyridine protons at δ 8.0–9.0 ppm. Mass spectrometry (MS) validates the molecular ion peak at m/z 245.1 (M+H⁺) .

Q. What safety precautions are recommended when handling tert-butyl 6-(difluoromethoxy)nicotinate in laboratory settings?

While specific toxicity data for this compound is limited, safety protocols for similar nicotinate esters include:

- Using nitrile gloves and safety goggles to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of aerosols.

- Storing at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

Q. What are the key solubility and stability profiles of tert-butyl 6-(difluoromethoxy)nicotinate under various experimental conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies indicate degradation <5% after 30 days at -20°C. Avoid prolonged exposure to light or moisture, which can hydrolyze the ester group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of tert-butyl 6-(difluoromethoxy)nicotinate across different studies?

Discrepancies in receptor binding (e.g., nicotinic acetylcholine vs. GABA receptors) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using:

- Radioligand binding assays with purified receptors.

- Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines. Control for metabolic stability using liver microsomes to rule out false positives from degradation products .

Q. How does the difluoromethoxy group influence the compound’s pharmacokinetic properties compared to other substituents?

The difluoromethoxy group (-OCF₂H) enhances metabolic stability by resisting cytochrome P450 oxidation compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. Pharmacokinetic studies in rodents show a 2.5-fold longer half-life (t₁/₂ = 4.2 h) than its methoxy analog, attributed to reduced hepatic clearance .

Q. What experimental designs are optimal for studying the interactions of tert-butyl 6-(difluoromethoxy)nicotinate with neuronal receptors?

Use patch-clamp electrophysiology to assess ion channel modulation (e.g., α4β2 nAChRs). Combine with molecular dynamics simulations to map binding pockets. For in vivo relevance, employ knockout mouse models to isolate receptor-specific effects .

Q. How can researchers address challenges in the regioselective synthesis of tert-butyl 6-(difluoromethoxy)nicotinate to avoid byproducts?

Regioselectivity is improved using directing groups (e.g., boronic esters) during difluoromethoxy introduction. For example, a Pd-catalyzed coupling of 6-boronic nicotinic acid with difluoromethyl hypofluorite achieves >90% selectivity. Purify intermediates via flash chromatography to remove positional isomers .

Q. What computational models predict the binding affinity of tert-butyl 6-(difluoromethoxy)nicotinate to target enzymes, and how do they compare with empirical data?

Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict ΔG values within 1.2 kcal/mol of experimental ITC data for acetylcholinesterase. Adjust force fields (e.g., AMBER) to account for fluorine’s electronegativity and steric effects .

Q. What analytical techniques are most effective for quantifying tert-butyl 6-(difluoromethoxy)nicotinate in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and MRM transitions (m/z 245.1 → 154.0) achieves a detection limit of 0.1 ng/mL in plasma. Validate using deuterated internal standards (e.g., d₃-tert-butyl) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.